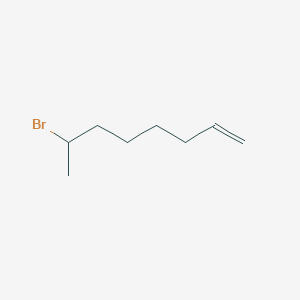

7-Bromooct-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromooct-1-ene is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H15Br

- Molecular Weight : 191.11 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 150 °C

The structure of 7-bromooct-1-ene features a bromine atom at the seventh carbon of the octene chain, influencing its reactivity and interaction with various reagents.

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions, where it can react with organometallic reagents to form more complex molecules. For instance, studies have shown that this compound can undergo Negishi coupling with alkyl zinc reagents, producing functionalized alkenes with high stereoselectivity and yield .

Case Study: Negishi Coupling

In a study involving the coupling of this compound with n-heptylzinc iodide, researchers achieved nearly quantitative yields of the desired product using PdCl2(DPEPhos) as a catalyst. This demonstrates the compound's effectiveness in generating complex structures from simpler precursors .

Medicinal Chemistry

The compound has been explored for its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Materials Science

In materials science, this compound is employed in the synthesis of polymerizable ligands and other functional materials:

- Polymer Synthesis : The compound can be used to create polymerizable ligands for applications in nanotechnology, such as the synthesis of quantum dot-labeled polymer beads. These materials are crucial for advancements in photonics and electronics.

Example Application: Quantum Dots

The incorporation of this compound into polymer matrices enhances the properties of quantum dots, leading to improved performance in electronic devices.

Recent studies have highlighted the biological activity of this compound beyond its antimicrobial properties:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves apoptosis induction through caspase activation pathways.

Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| PC-3 | 10.5 |

Propiedades

Número CAS |

210292-17-4 |

|---|---|

Fórmula molecular |

C8H15Br |

Peso molecular |

191.11 g/mol |

Nombre IUPAC |

7-bromooct-1-ene |

InChI |

InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h3,8H,1,4-7H2,2H3 |

Clave InChI |

AJJUMRVAJYRSME-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCCC=C)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.